Tridecylamine

Descripción

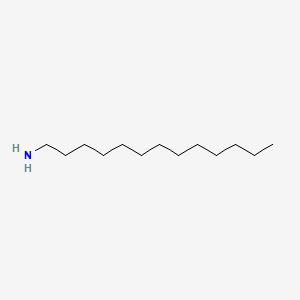

Tridecylamine (CAS 2869-34-3) is a long-chain, lipophilic monoalkylamine with the molecular formula $ \text{C}{13}\text{H}{29}\text{N} $. It is widely utilized as a versatile intermediate in chemical synthesis, particularly in producing agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments . Its dissociation constant (pKa) is 10.63 at 25°C, reflecting its weak basicity, which is critical for its reactivity in acid-base reactions and coordination chemistry . The compound is commercially available in ≥97% purity, with applications spanning pharmaceuticals, personal care products, and corrosion inhibition in the oil and gas industry .

Propiedades

IUPAC Name |

tridecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVVEAHYODGCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022199 | |

| Record name | Tridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid or liquid; mp = 26-30 deg C; [Acros Organics MSDS] | |

| Record name | Tridecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2869-34-3 | |

| Record name | Tridecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002869343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0KQ9WZ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

Tridecylamine is a long-chain aliphatic amine that has garnered interest due to its potential biological activities. This article outlines the biological effects of this compound, including its antimicrobial properties, cytotoxicity, and other relevant pharmacological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₁₃H₃₁N) is an aliphatic amine with a 13-carbon chain. Its structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is essential for its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings related to its antimicrobial efficacy:

| Microbial Species | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Low | |

| Candida albicans | Moderate |

This compound has shown significant activity against Staphylococcus aureus , indicating its potential as a disinfectant or preservative in various applications. In contrast, its effectiveness against Pseudomonas aeruginosa was lower, suggesting specific microbial resistance patterns.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various in vitro studies. For instance, a study assessed the cytotoxicity of this compound on human cell lines, revealing a dose-dependent response:

The safety profile suggests that while this compound exhibits some cytotoxic effects at higher concentrations, it may be safe for use at lower doses or in specific formulations.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound derivatives demonstrated that modifications to the amine structure could enhance activity against specific pathogens. The derivatives were synthesized and tested against common bacterial strains, showing varied efficacy based on structural changes .

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of this compound on cancer cell lines. The study found that this compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, indicating its potential as an anticancer agent .

- Environmental Impact Study : Research has also highlighted the environmental implications of this compound as an emerging pollutant. Its persistence in aquatic systems raises concerns about bioaccumulation and toxicity to aquatic life .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Tridecylamine is utilized as a precursor in the synthesis of various chemical compounds. Its long carbon chain provides unique properties that enhance the functionality of the resulting products.

- Synthesis of Alkylated Compounds : this compound serves as a building block for synthesizing alkylated 1,2,4-triazoles, which are used as bridging ligands in coordination chemistry .

- Catalytic Reactions : It is employed as a ligand in palladium-based catalysts, facilitating reactions such as dehydrogenation to nitriles and aerobic oxidation to carbonyl compounds .

Surfactant Applications

Due to its surfactant properties, this compound is widely used in various formulations:

- Emulsifiers : It functions effectively as an emulsifier in cosmetic formulations, enhancing the stability of emulsions and improving skin hydration without irritation.

- Detergents and Cleaners : this compound is incorporated into cleaning products due to its ability to reduce surface tension and enhance solubility.

Biological Applications

This compound's biological activity has been explored in several contexts:

- Food Packaging : Studies have assessed the safety of this compound in food contact materials. Migration tests indicated minimal transfer into dry foods but higher rates under acidic conditions, suggesting pH influences its stability.

- Pharmaceutical Formulations : Its role as a non-ionic surfactant makes it suitable for drug delivery systems, where it aids in solubilizing hydrophobic drugs.

Environmental Impact and Safety Assessments

The environmental impact of this compound has been evaluated through various studies:

- Toxicological Assessments : Research indicates that this compound is not a skin sensitizer at concentrations used in industrial applications. However, exposure at high concentrations may lead to mild irritation or discomfort .

- Regulatory Compliance : this compound and its derivatives have been scrutinized for compliance with regulations governing food contact materials. Some studies found that certain formulations did not meet European standards for safety .

Case Study 1: Food Packaging Safety

A comprehensive study evaluated the migration of this compound from food contact materials into food simulants. Results showed that while migration was minimal in dry conditions, acidic environments increased migration rates significantly. This highlights the importance of pH in assessing the safety of materials containing this compound.

Case Study 2: Cosmetic Formulations

In clinical trials assessing cosmetic products containing this compound, results demonstrated improved emulsion stability and skin hydration without adverse reactions. This underscores its potential as a safe ingredient in personal care products.

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Alkylated 1,2,4-triazoles | Used as bridging ligands |

| Catalysis | Palladium-based catalysts | Facilitates dehydrogenation and oxidation |

| Surfactant | Emulsifiers in cosmetics | Enhances stability and hydration |

| Food Packaging | Safety assessments | Migration influenced by pH |

| Pharmaceutical | Drug delivery systems | Aids solubilization of hydrophobic drugs |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Tridecylamine belongs to the tertiary amine family, distinguished by its linear $ \text{C}_{13} $ alkyl chain. Below is a comparative analysis with structurally analogous amines:

Key Observations :

- Chain Length vs. Basicity : Longer alkyl chains (e.g., TDDA) marginally reduce basicity compared to this compound, as seen in tetradecylamine’s pKa (10.62 vs. 10.63) .

- Solvent Behavior in Nanomaterial Synthesis: this compound’s intermediate chain length results in poorly defined ZnO nanostructures, whereas TDDA produces larger nanorods (50–80 nm diameter) due to slower growth kinetics . Trioctylamine enables discrete nanorod formation, highlighting the critical role of solvent chain length in morphology control .

Catalytic Performance

This compound-based rhodium complexes exhibit distinct advantages over traditional catalysts:

- Sulfur Resistance: A rhodium complex with this compound ligands ($[\text{RhCl}(\text{NH}2(\text{CH}2){12}\text{CH}3)3]$) demonstrated higher sulfur tolerance than Wilkinson’s catalyst ($\text{RhCl(PPh}3)_3$) in hydrogenation reactions, attributed to the strong σ-donor properties of the amine ligand .

- Turnover Frequency (TOF): In cyclohexene hydrogenation, this compound-derived catalysts achieved TOF values comparable to Wilkinson’s catalyst (0.0013–0.024 s⁻¹) but with enhanced stability under harsh conditions .

Industrial and Commercial Trends

- Market Demand: this compound’s primary markets include surfactants (global market growth driven by urbanization) and corrosion inhibitors (oil and gas sector) . In contrast, TDDA and TOA are more niche, with applications in specialized nanomaterials and solvent extraction .

- Price Trends : this compound prices vary regionally (e.g., $2,200/license for market reports in 2024), reflecting its broader industrial utility compared to TDDA and TOA .

Pharmaceutical and Personal Care

- Drug Formulations : this compound derivatives like $ N,N $-bis(2-hydroxyethyl)this compound are used in emulsifiers and solubilizers, with migration studies confirming low toxicity (Cramer Class I) .

- Synthetic Intermediates : It serves as a precursor in benzohydrazide-based cholinesterase inhibitors, highlighting its role in drug discovery .

Métodos De Preparación

Catalytic Hydrogenation of Fatty Nitriles

One of the most common industrial methods for synthesizing tridecylamine is the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This process involves converting tridecanenitrile (a nitrile with a 13-carbon chain) into this compound by hydrogenation in the presence of metal catalysts.

- Catalysts Used: Palladium, nickel, or copper-nickel based catalysts.

- Reaction Conditions: Elevated temperatures (typically 120–250 °C) and high hydrogen pressures (3–10 MPa).

- Process: The nitrile group (-CN) is hydrogenated to the corresponding primary amine (-CH2NH2).

This method is favored in continuous flow reactors for industrial scalability and efficiency.

Reductive Amination of Aldehydes or Ketones

Another synthetic route involves the reductive amination of tridecanal or related ketones with ammonia or amines, using hydrogen gas and metal catalysts such as palladium or nickel.

- Reaction: The carbonyl compound reacts with ammonia or a primary amine to form an imine intermediate, which is then reduced to the amine.

- Catalysts: Palladium, nickel, or copper-nickel catalysts.

- Conditions: High temperature and pressure hydrogenation.

This method allows for selective formation of primary amines like this compound with high purity.

Copper-Nickel Catalyzed Hydrogenation of Isotridecanol (Patent CN103420843A)

A detailed synthetic method for diiso-tridecylamine (a structural isomer of this compound) is described in patent CN103420843A, involving hydrogenation of isotridecanol under specific catalytic and reaction conditions.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Add isotridecanol and copper-nickel catalyst in an autoclave; purge with nitrogen to remove air. | Temperature: 120–250 °C; Pressure: 3–10 MPa; Time: 5–15 h; Stirring maintained | Formation of amine intermediate |

| 2 | Cool to 50–100 °C; discharge hydrogen and ammonia; replace with hydrogen and ammonia at lower pressure. | Temperature: 180–240 °C; Pressure: 0.1–1 MPa; Time: 1–10 h; Stirring maintained | Further hydrogenation |

| 3 | Cool to room temperature; release pressure; filter catalyst; distill filtrate to obtain this compound. | Ambient conditions | Purity ~99.2%; yield ~88% |

| Component | Weight % of Catalyst |

|---|---|

| Copper (Cu) | 15 |

| Nickel (Ni) | 15 |

| Aluminum (Al) | 5 |

| Chromium (Cr) | 5 |

| Iron (Fe) | 5 |

| Carrier (Carclazyte) | 55 |

This copper-nickel catalyst is prepared by co-precipitation, drying, and roasting, providing high activity and selectivity for the hydrogenation reaction.

Variations in Reaction Parameters:

The patent further details multiple embodiments varying catalyst amount, ammonia quantity, temperature, and pressure to optimize yield and purity, achieving purities up to 99.5% and recoveries exceeding 90% under optimized conditions.

Summary Table of Key Preparation Methods

| Method | Starting Material | Catalyst Type | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield/Recovery (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation of nitriles | Tridecanenitrile | Pd, Ni, or Cu-Ni catalyst | 120–250 | 3–10 | 5–15 | ~99 | 88–96 | Industrial continuous flow reactors |

| Reductive amination | Tridecanal + NH3 | Pd or Ni | 150–220 | 0.4–1 | 5–10 | >99 | High | Selective primary amine formation |

| Copper-Nickel catalyzed hydrogenation (patent CN103420843A) | Isotridecanol | Cu-Ni catalyst (detailed composition) | 120–250 | 3–10 | 5–15 + 1–10 | 99.1–99.5 | 86–96 | Two-step hydrogenation with ammonia purge |

Research Findings and Analysis

- The copper-nickel catalyst system exhibits high catalytic efficiency for the hydrogenation of long-chain alcohols and nitriles to amines, with excellent control over product purity and yield.

- Reaction pressure and temperature are critical parameters influencing conversion and selectivity; higher pressures favor complete hydrogenation.

- The use of ammonia in the reaction atmosphere helps suppress side reactions and improves selectivity towards primary amines.

- Catalyst composition, especially the presence of aluminum, chromium, and iron as auxiliary metals, enhances catalyst stability and activity.

- The two-stage hydrogenation process (high pressure followed by lower pressure with ammonia exchange) is essential for achieving high purity and recovery.

- Industrial-scale processes favor continuous flow reactors with similar catalytic systems for efficient large-scale this compound production.

Q & A

Q. What are the standard laboratory methods for synthesizing tridecylamine, and how can reaction yields be systematically optimized?

- Methodological Answer : this compound is typically synthesized via alkylation of ammonia with tridecyl halides or through reductive amination of tridecyl aldehydes. To optimize yields, researchers should:

- Control reaction parameters (temperature, pH, catalyst concentration) using factorial design experiments .

- Monitor intermediates via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Purify the product using fractional distillation or column chromatography, ensuring compatibility with this compound’s boiling point (refer to safety data sheets for thermal stability) .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, comparing peaks to reference spectra .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amine functional groups (N-H stretching at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular weight and detect impurities .

- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. In what academic research contexts is this compound currently being applied?

- Methodological Answer : this compound is primarily used in:

- Surfactant Chemistry : As a cationic surfactant in nanoparticle synthesis; monitor colloidal stability via dynamic light scattering (DLS) .

- Coordination Chemistry : Ligand for metal complexes; validate binding efficiency using UV-Vis titration and Job’s plot analysis .

- Organic Synthesis : Catalyst in phase-transfer reactions; optimize solvent systems (e.g., water/chloroform) to enhance reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental models or dosage regimes. To address this:

- Conduct dose-response studies in multiple biological systems (e.g., in vitro cell lines vs. in vivo models) .

- Apply statistical meta-analysis to identify confounding variables (e.g., solvent choice, exposure duration) .

- Validate findings using standardized protocols (e.g., OECD Guidelines for Chemical Testing) .

Q. What experimental design considerations are critical when studying this compound’s interactions with reactive compounds?

- Methodological Answer : Key considerations include:

- Reactivity Screening : Pre-screen this compound with potential reactants (e.g., strong oxidizers, acids) using differential scanning calorimetry (DSC) to detect exothermic behavior .

- Inert Atmosphere Techniques : Use gloveboxes or Schlenk lines to prevent amine oxidation .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction pathways and intermediate formation .

Q. How can ecological impact assessments for this compound be designed to account for environmental persistence and bioaccumulation?

- Methodological Answer : A tiered approach is recommended:

- Laboratory Studies : Measure biodegradation rates using OECD 301B (Ready Biodegradability Test) .

- Computational Modeling : Predict bioaccumulation potential via quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) .

- Field Studies : Monitor this compound residues in water/sediment samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Data Management & Validation

Q. What strategies ensure the reproducibility of this compound-related experiments?

- Methodological Answer :

- Detailed Documentation : Record reagent lot numbers, storage conditions, and equipment calibration data .

- Blind Replication : Assign independent teams to repeat experiments using identical protocols .

- Open Data Practices : Share raw spectra, chromatograms, and computational scripts via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.